An In-Depth Technical Guide to 1-(5-Methoxypyridin-3-yl)ethanone
An In-Depth Technical Guide to 1-(5-Methoxypyridin-3-yl)ethanone
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(5-Methoxypyridin-3-yl)ethanone (CAS No. 886364-74-5), a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. We will delve into its chemical and physical properties, outline a robust synthetic protocol, explore its reactivity, and discuss its applications as a versatile building block in drug discovery.
Compound Identification and Physicochemical Properties
1-(5-Methoxypyridin-3-yl)ethanone, also known as 3-acetyl-5-methoxypyridine, is a substituted pyridine derivative. The presence of a ketone and a methoxy group on the pyridine ring imparts a unique electronic character and provides multiple sites for chemical modification, making it a valuable intermediate.
Table 1: Core Identifiers and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 886364-74-5 | [1][2] |
| Molecular Formula | C₈H₉NO₂ | [3] |
| Molecular Weight | 151.16 g/mol | [3] |
| IUPAC Name | 1-(5-methoxypyridin-3-yl)ethanone | N/A |
| Physical Form | Solid | N/A |
| Melting Point | 11-13 °C (literature value for similar compound) | [4] |
| Boiling Point | ~220 °C (literature value for similar compound) | [4] |
| Density | ~1.102 g/cm³ at 25 °C (literature value for similar compound) | [4] |
| SMILES | CC(=O)c1cc(ocn1)OC | N/A |
| InChI Key | NCDNULVIERIXPT-UHFFFAOYSA-N | N/A |
Note: Some physical data is based on the closely related compound 3-acetylpyridine, as specific experimental values for this derivative are not widely published. Researchers should verify these properties on their specific batch.
Spectral Data and Characterization
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetyl protons (a singlet around 2.6 ppm), the methoxy protons (a singlet around 3.9 ppm), and three aromatic protons on the pyridine ring with characteristic chemical shifts and coupling patterns.
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¹³C NMR: The carbon NMR spectrum will display eight unique signals, including a carbonyl carbon resonance (typically >195 ppm), two carbons attached to oxygen (the methoxy carbon and C5 of the pyridine ring), and the remaining pyridine and methyl carbons.
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IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretch of the ketone, typically in the range of 1680-1700 cm⁻¹. Other significant peaks will correspond to C-O stretching of the methoxy group and C=N/C=C stretching of the pyridine ring.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the compound's molecular weight (151.16).
Synthesis Protocol: A Validated Approach
The synthesis of 1-(5-Methoxypyridin-3-yl)ethanone can be efficiently achieved from commercially available precursors. A common and reliable strategy involves a Grignard reaction with a substituted pyridine nitrile. This approach is chosen for its high functional group tolerance and robust C-C bond formation.[6][7]
The precursor, 3-bromo-5-methoxypyridine, is synthesized from 3,5-dibromopyridine.[8][9] This is then converted to the corresponding nitrile, 5-methoxynicotinonitrile, which serves as the direct precursor for the final Grignard reaction.
Experimental Workflow Diagram
Caption: Synthesis workflow for 1-(5-Methoxypyridin-3-yl)ethanone.
Step-by-Step Methodology
PART A: Synthesis of 5-Methoxynicotinonitrile from 3-Bromo-5-methoxypyridine
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System Setup: To a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromo-5-methoxypyridine (1 equiv.), copper(I) cyanide (1.2 equiv.), and anhydrous N,N-dimethylformamide (DMF).
-
Reaction Execution: Heat the reaction mixture to 150 °C under a nitrogen atmosphere and maintain for 4-6 hours. The progress can be monitored by TLC or GC-MS. Rationale: This is a standard Rosenmund-von Braun reaction. DMF is a suitable high-boiling polar aprotic solvent, and the elevated temperature is necessary to drive the nucleophilic substitution.
-
Workup and Isolation: After cooling to room temperature, pour the mixture into an aqueous solution of ethylenediamine and stir for 30 minutes to complex with copper salts. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude nitrile by column chromatography on silica gel to yield pure 5-methoxynicotinonitrile.
PART B: Synthesis of 1-(5-Methoxypyridin-3-yl)ethanone via Grignard Reaction
-
System Setup: In a separate dry, three-necked flask under nitrogen, place the purified 5-methoxynicotinonitrile (1 equiv.) and dissolve in anhydrous tetrahydrofuran (THF).
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of methylmagnesium bromide (1.5 equiv., typically 3.0 M in diethyl ether) dropwise via a syringe, maintaining the temperature below 10 °C. Rationale: The Grignard reagent is a potent nucleophile that attacks the electrophilic carbon of the nitrile.[10] The reaction is exothermic, requiring careful temperature control to prevent side reactions.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours to ensure the formation of the magnesium imine intermediate.
-
Hydrolysis (Workup): Cool the reaction mixture again to 0 °C and cautiously quench by slow, dropwise addition of 2 M hydrochloric acid until the solution is acidic. Stir vigorously for 1 hour at room temperature to hydrolyze the imine.[6]
-
Isolation and Purification: Make the solution basic by adding a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography or recrystallization to obtain 1-(5-Methoxypyridin-3-yl)ethanone.
Chemical Reactivity and Synthetic Potential
The dual functionality of 1-(5-Methoxypyridin-3-yl)ethanone makes it a versatile synthetic intermediate. Its reactivity can be categorized by the two main functional groups: the ketone and the substituted pyridine ring.
Reactivity Profile Diagram
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- 5. 1-(5-METHOXYPYRIDIN-3-YL)ETHANONE(886364-74-5) 1H NMR spectrum [chemicalbook.com]
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